1-(3-Methyl-1H-indol-6-yl)ethan-1-one
Description
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
1-(3-methyl-1H-indol-6-yl)ethanone |
InChI |
InChI=1S/C11H11NO/c1-7-6-12-11-5-9(8(2)13)3-4-10(7)11/h3-6,12H,1-2H3 |
InChI Key |
BLQWYCAKZAXZLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=C1C=CC(=C2)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation Using Acetyl Chloride or Acetic Anhydride
- Reagents: 3-methylindole or 3-methyl-1H-indole as starting material, acetyl chloride or acetic anhydride as acylating agents.
- Catalysts: Lewis acids such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).
- Conditions: Anhydrous environment, low temperature (0–5 °C) to minimize side reactions.
- Procedure: The indole derivative is dissolved in an inert solvent (e.g., dichloromethane), cooled, and treated with the acylating agent and catalyst. The reaction progress is monitored by thin-layer chromatography (TLC).
- Workup: Quenching with ice-cold water or dilute acid, followed by extraction and purification via recrystallization or column chromatography.
This method is widely reported for synthesizing indole acetyl derivatives with yields typically above 80% when optimized.
Base-Catalyzed Acylation in Dimethyl Sulfoxide (DMSO)
- Reagents: Diketo compounds or acetyl derivatives with appropriate aldehydes.
- Catalysts: Organic bases such as piperidine.
- Conditions: Ambient temperature stirring for several hours (e.g., 5 hours).
- Procedure: The starting indole derivative is reacted with acetylating agents in DMSO with piperidine as a base catalyst. The reaction mixture is acidified post-reaction to precipitate the product.
- Advantages: Mild conditions, high selectivity, and good yields (up to 98%) have been reported for related indole ethanone derivatives.
Microflow Reactor Technology
- Concept: Utilizes microflow reactors to precisely control reaction time and temperature, enabling rapid and selective acylation.
- Advantages: Suppresses side reactions such as dimerization or oligomerization of indole derivatives.
- Application: Although more common for (1H-indol-3-yl)methyl electrophiles, this technology can be adapted for acetylation reactions to improve yield and purity.
Detailed Reaction Conditions and Yields
| Method | Starting Material | Acylating Agent | Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| Friedel-Crafts Acylation | 3-Methylindole | Acetyl chloride | AlCl₃ or FeCl₃ | DCM or CHCl₃ | 0–5 °C | 1–3 hours | 80–90 | Requires anhydrous conditions |
| Base-Catalyzed in DMSO | Diketo compound + aldehyde | Acetyl derivative | Piperidine | DMSO | Ambient (~25 °C) | ~5 hours | Up to 98 | Mild, high selectivity |
| Microflow Reactor Approach | 3-Methylindole derivatives | Acetylating agents | Various catalysts | Microflow system | Controlled (variable) | Minutes | Variable | High control, suppresses side reactions |
Research Findings and Spectroscopic Characterization
- FTIR: Characteristic carbonyl stretch observed around 1690–1710 cm⁻¹ confirms the presence of the ethanone group.
- 1H NMR: Signals corresponding to the methyl group at the 3-position and the acetyl methyl group are distinct; aromatic protons of the indole ring appear in the 6.5–8.5 ppm range.
- 13C NMR: Carbonyl carbon resonates near 210 ppm; aromatic carbons and methyl carbons are well resolved.
- Mass Spectrometry: Molecular ion peaks consistent with the molecular formula confirm product identity.
- Melting Point: Typically in the range of 90–100 °C for pure compounds, depending on substitution pattern.
Notes on Optimization and Scale-Up
- Temperature Control: Maintaining low temperatures during acylation minimizes poly-substitution and degradation.
- Stoichiometry: Slight excess of acylating agent (1.1–1.2 equivalents) ensures complete conversion.
- Purification: Column chromatography on silica gel with hexane/ethyl acetate gradients yields high purity.
- Alternative Catalysts: Use of milder Lewis acids or solid-supported catalysts can improve environmental profile.
- Microwave-Assisted Synthesis: Reported to reduce reaction times significantly while maintaining yields.
Summary Table of Preparation Methods
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Friedel-Crafts Acylation | Lewis acid catalysis, low temp | High yield, well-established | Requires anhydrous conditions, corrosive catalysts |
| Base-Catalyzed in DMSO | Mild base catalysis, ambient temp | High selectivity, mild conditions | Longer reaction time |
| Microflow Reactor Technology | Precise control, rapid reaction | Suppresses side reactions | Requires specialized equipment |
Chemical Reactions Analysis
1-(3-Methyl-1H-indol-6-yl)ethan-1-one undergoes various chemical reactions, including:
Scientific Research Applications
1-(3-Methyl-1H-indol-6-yl)ethan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Methyl-1H-indol-6-yl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Crystal Packing
- 1-(5-Methyl-1H-indol-6-yl)ethan-1-one (Compound 7): Methyl at the 5-position (vs. 3-position in the target compound) results in distinct crystal packing. Single-crystal X-ray analysis reveals N–H···O hydrogen bonds between the acetyl group and adjacent indole rings, stabilizing the lattice .
1-(6-Methyl-1-tosyl-1H-indol-3-yl)ethan-1-one (94g) :
- Features a tosyl group at the 1-position and methyl at the 6-position. The bulky tosyl group likely reduces solubility in polar solvents but improves thermal stability .
- Key Difference : Tosyl substitution introduces sulfonic acid derivatives, enabling diverse functionalization pathways absent in the target compound.
Functional Group Variations
- This enhances binding affinity in biological targets but may reduce bioavailability . Key Difference: Bromine’s electron-withdrawing effects contrast with the electron-donating methyl group in the target compound.
- Dimethylamino-Substituted Analog: 1-[3-(Dimethylamino)phenyl]ethan-1-one () includes a dimethylamino group, which significantly enhances solubility in polar solvents and introduces basicity (pKa ~8–9). This group also facilitates interactions with acidic biological targets . Key Difference: The dimethylamino group alters electronic properties compared to the methyl group, impacting reactivity in nucleophilic additions.
Heterocyclic Modifications
- Thiophene/Thiazole-Containing Derivatives :
- Compounds such as 1-(thiazol-2-yl)-2-(2-(thiophen-2-yl)-4H-benzoimidazotriazol-4-yl)ethan-1-one () incorporate sulfur-containing heterocycles. These groups enhance π-conjugation, improving fluorescence properties useful in materials science .
- Key Difference : Heterocycles introduce additional sites for redox reactions, unlike the purely hydrocarbon-based indole ring in the target compound.
Data Tables: Structural and Functional Comparisons
Table 1. Substituent Effects on Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
